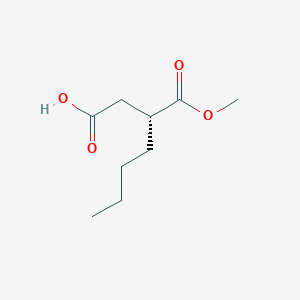

(3R)-3-methoxycarbonylheptanoic acid

Description

®-2-Butylsuccinic acid-1-methyl ester is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is a chiral ester, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

(3R)-3-methoxycarbonylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-4-5-7(6-8(10)11)9(12)13-2/h7H,3-6H2,1-2H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUJYEIALSHRGX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420655 | |

| Record name | (R)-2-Butylsuccinic acid-1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850411-21-1 | |

| Record name | (R)-2-Butylsuccinic acid-1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Butylsuccinic acid-1-methyl ester can be synthesized through various methods. One common approach is the esterification of ®-2-Butylsuccinic acid with methanol in the presence of an acid catalyst. This reaction typically requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of ®-2-Butylsuccinic acid-1-methyl ester often involves the use of continuous flow reactors to optimize yield and efficiency. The esterification process can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or crystallization to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

®-2-Butylsuccinic acid-1-methyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

®-2-Butylsuccinic acid-1-methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Industry: ®-2-Butylsuccinic acid-1-methyl ester is employed in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which ®-2-Butylsuccinic acid-1-methyl ester exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of succinic acid and methanol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

®-2-Isobutylsuccinic acid-1-methyl ester: Similar in structure but with an isobutyl group instead of a butyl group.

Methyl butyrate: Another ester with a similar ester functional group but different alkyl chains.

Uniqueness

®-2-Butylsuccinic acid-1-methyl ester is unique due to its specific chiral configuration and the presence of a butyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in stereoselective synthesis and other specialized applications .

Biological Activity

(3R)-3-methoxycarbonylheptanoic acid, a chiral compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies that illustrate its applications.

Structural Characteristics

This compound features a methoxycarbonyl group attached to a heptanoic acid backbone. The presence of this functional group is significant in modulating the compound's interaction with biological targets. The following table summarizes its structural features and potential biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chiral center, methoxycarbonyl group | Potential anti-inflammatory, antimicrobial |

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, similar to other long-chain fatty acids and their derivatives. For instance, compounds resembling this structure have shown efficacy in modulating the activity of 5-lipoxygenase (5-LOX), an enzyme critical in the biosynthesis of leukotrienes, which are mediators of inflammation .

In Vitro Studies

Recent research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For example, studies have indicated that these compounds can suppress lipopolysaccharide (LPS)-induced cytokine release in macrophages, effectively reducing inflammation markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 .

Case Studies

- Case Study on Anti-Inflammatory Effects : A study conducted on animal models showed that administration of this compound led to a marked decrease in inflammatory markers following induced arthritis. The compound was administered at varying doses, revealing a dose-dependent effect on inflammation reduction.

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that this compound exhibited bacteriostatic effects, inhibiting the growth of Gram-positive bacteria at concentrations as low as 50 µg/mL.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest that the compound is metabolized via β-oxidation pathways in the liver, with a favorable absorption profile noted in preliminary trials . This metabolic pathway is essential for its bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.